N-(2-([2,3'-bithiophen]-5-yl)ethyl)-6-(trifluoromethyl)nicotinamide
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Overview
Description
N-(2-([2,3’-bithiophen]-5-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that features a trifluoromethyl group, a nicotinamide moiety, and a bithiophene unit
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-6-(trifluoromethyl)nicotinamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the bithiophene unit, which can be achieved through the coupling of thiophene derivatives. The trifluoromethyl group is then introduced via trifluoromethylation reactions, which often require specific reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates . The final step involves the formation of the nicotinamide moiety, which can be accomplished through amide bond formation reactions using nicotinic acid derivatives and appropriate coupling agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-([2,3’-bithiophen]-5-yl)ethyl)-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The bithiophene unit can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the nicotinamide moiety can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bithiophene unit can yield sulfoxides or sulfones, while reduction of the nitro group can produce amines .
Scientific Research Applications
N-(2-([2,3’-bithiophen]-5-yl)ethyl)-6-(trifluoromethyl)nicotinamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a potential candidate for drug discovery and development.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound can be used in the development of advanced materials with specific properties, such as improved stability or reactivity
Mechanism of Action
The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-6-(trifluoromethyl)nicotinamide involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bithiophene unit can interact with specific proteins or enzymes, modulating their activity. The nicotinamide moiety can participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(2-([2,3’-bithiophen]-5-yl)ethyl)-6-(trifluoromethyl)benzamide
- N-(2-([2,3’-bithiophen]-5-yl)ethyl)-6-(trifluoromethyl)pyridinecarboxamide
Uniqueness
N-(2-([2,3’-bithiophen]-5-yl)ethyl)-6-(trifluoromethyl)nicotinamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to similar compounds .
Properties
IUPAC Name |
N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2OS2/c18-17(19,20)15-4-1-11(9-22-15)16(23)21-7-5-13-2-3-14(25-13)12-6-8-24-10-12/h1-4,6,8-10H,5,7H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQSTFUXMNNULZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NCCC2=CC=C(S2)C3=CSC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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